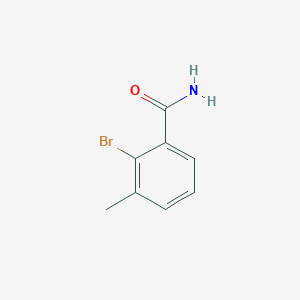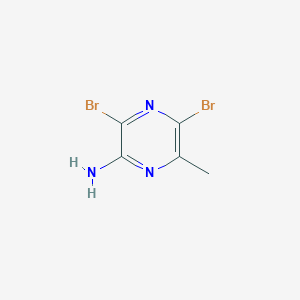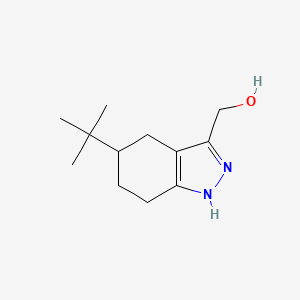
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is a chemical compound with the molecular formula C15H20N4O2.4ClH . It is also known by other names such as 1,3-Benzenediamine, 4,4’-[1,3-propanediylbis(oxy)]bis-, hydrochloride (1:4), and 1,3-Benzenediamine, 4,4’-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C15H20N4O2.4ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;;;;/h2-5,8-9H,1,6-7,16-19H2;4*1H . The SMILES representation is O(CCCOC1=C(N)C=C(N)C=C1)C2=C(N)C=C(N)C=C2.Cl .
Applications De Recherche Scientifique
Synthesis and Polymerization
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride has been utilized in the synthesis of complex polymers. Thies et al. (1992) described its use in the formation of polybenzimidazole, a polymer known for its thermal stability and film-forming properties (Thies et al., 1992).
Characterization and Thermal Studies
This compound has also been involved in the synthesis and thermal study of dicobaloximes. Yamuna et al. (2016) synthesized various dicobaloximes using 1,3 bis(4-pyridyl)propane, analyzing their thermal stability and structural characteristics (Yamuna et al., 2016).
Reactivity and Derivatives
Veer (2010) explored the reactivity of 1,3-Bis-phenylamino-propane derivatives, a related compound, particularly in relation to its potential as an antioxidant for rubber and its nitration characteristics (Veer, 2010).
Applications in Material Science
In material science, 1,2-bis(4-aminophenoxy)propane, a closely related compound, was synthesized by Tjugito and Feld (1989) for the development of polyimides with significant solvent solubility and thermal stability (Tjugito & Feld, 1989).
Bioremediation Research
Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to 1,3-Bis(2,4-diaminophenoxy)propane, using a reverse micelles system (Chhaya & Gupte, 2013).
Synthesis of Complex Molecules
Further, Orhan and Ucan (1998) synthesized aliphatic bis(phenylglyoximes) derivatives, including 1.3-bis(phenylglyoxime)propane, and analyzed their metal complexes, demonstrating the versatility of these compounds in forming complex molecular structures (Orhan & Ucan, 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is primarily used as a precursor for hair colors . It reacts with primary intermediates to form the final dye-stuff .
Mode of Action
The compound interacts with its targets through a process of oxidation. This reaction can be accelerated by the addition of an oxidizing agent such as hydrogen peroxide, but it can also be achieved by air oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of hair coloring. The compound reacts with primary intermediates in the hair to form the final dye-stuff .
Pharmacokinetics
The pharmacokinetics of this compound are such that the final concentration on the head can be up to 1.8% (calculated as tetrahydrochloride salt, corresponding to 1.2% of the free base) . The exposure is terminated thirty minutes after application of the mixture to the hair by shampooing and thoroughly rinsing with water .
Result of Action
The result of the action of this compound is the formation of a final dye-stuff that colors the hair. The compound’s interaction with primary intermediates in the hair leads to this coloring effect .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an oxidizing agent can accelerate the reaction process . Additionally, the compound’s action, efficacy, and stability can be affected by the conditions under which it is stored and used. For example, the compound’s recovery was found to be > 115% in one sample (formulation A with H2O2) and < 85% in one sample (formulation B, without H2O2) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride involves the reaction of 2,4-diaminophenol with 1,3-dichloropropane in the presence of a base to form the intermediate 1,3-bis(2,4-diaminophenoxy)propane. This intermediate is then reacted with hydrochloric acid to form the final product, 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride.", "Starting Materials": [ "2,4-diaminophenol", "1,3-dichloropropane", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminophenol in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 1,3-dichloropropane to the solution and stir the mixture at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride as a white solid." ] } | |
Numéro CAS |
74918-21-1 |
Formule moléculaire |
C15H21ClN4O2 |
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H |
Clé InChI |
PYPNWPPZTSKNST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl |
| 74918-21-1 | |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



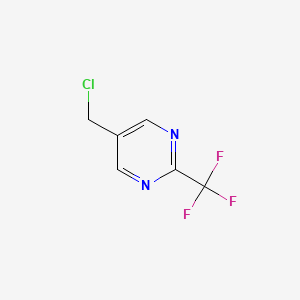
![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)
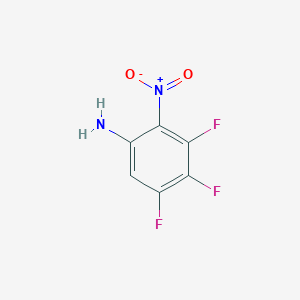


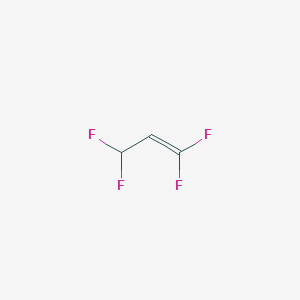
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)

